3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Description
3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a triazolo[1,5-a]pyrimidine derivative characterized by a propanoic acid side chain at position 2 and an isopropyl substituent at position 7 of the pyrimidine ring. These analogs are frequently explored in pharmaceutical and agrochemical research due to their bioactivity and tunable physicochemical properties .
Properties
IUPAC Name |
3-(7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7(2)8-5-6-12-11-13-9(14-15(8)11)3-4-10(16)17/h5-7H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZSBYUOHAWCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=NC2=NC(=NN12)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by reacting aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . Another approach involves the use of multicomponent reactions, which are efficient and can be performed under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and reduce energy consumption . Additionally, the use of green solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Therapeutic Applications
-
Anticonvulsant Activity
- The compound has been identified as having potential anticonvulsant properties. Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit efficacy in the treatment of seizures and other neurological disorders. The mechanism involves modulation of neurotransmitter systems and ion channels, which are critical in seizure activity management .
-
Cancer Treatment
- Recent studies suggest that triazolo[1,5-a]pyrimidine derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, they may inhibit thymidylate synthase, a crucial enzyme for DNA synthesis in cancer cells. This inhibition can lead to accelerated degradation of the enzyme and subsequent reduction in cancer cell viability .
- Inflammatory Disorders
Case Study 1: Anticonvulsant Efficacy
A study demonstrated that a derivative of the compound showed significant anticonvulsant activity in animal models. The results indicated a dose-dependent response where higher doses resulted in increased seizure threshold levels compared to control groups. This establishes a foundation for further exploration into clinical applications for epilepsy treatment.
Case Study 2: Cancer Cell Viability
In vitro studies involving human cancer cell lines treated with the compound showed a marked decrease in cell viability compared to untreated controls. The mechanism was attributed to the inhibition of thymidylate synthase activity, leading to disrupted DNA synthesis and increased apoptosis rates among cancer cells.
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticonvulsant | Modulation of neurotransmitter systems | Increased seizure threshold in animal models |
| Cancer Treatment | Inhibition of thymidylate synthase | Reduced viability in human cancer cell lines |
| Anti-inflammatory | Modulation of inflammatory signaling pathways | Potential reduction in inflammatory markers |
Mechanism of Action
The mechanism of action of 3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit CDKs by binding to their active sites, thereby preventing cell cycle progression and inducing apoptosis in cancer cells . The triazolopyrimidine core allows for strong hydrogen bonding and dipole interactions with biological receptors .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Functional Differences
- Substituent Effects on Lipophilicity: Trifluoromethyl (CF₃): Increases lipophilicity (logP = 1.02–1.50) and metabolic stability, as seen in HCV polymerase inhibitors . Thiophene: Introduces sulfur-based electronic effects, altering binding affinity in enzyme targets .
Polar Surface Area (PSA) :
- Compounds with methoxyphenyl or acetamidophenyl groups exhibit higher PSA (>70 Ų), enhancing water solubility but limiting membrane permeability .
Biological Activity
3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anthelmintic properties.
Chemical Structure and Properties
- IUPAC Name : 3-(7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
- Molecular Formula : C11H14N4O2
- Molecular Weight : 234.26 g/mol
- CAS Number : 1245808-02-9
The compound features a triazole-pyrimidine core structure that is known for its bioactive properties.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. In a study evaluating several derivatives including 3-(7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid, it was found that these compounds significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs) cultures. Specifically:
- Compounds 3a , 3c , and 3e showed the most pronounced reductions in TNF-α levels.
- The derivatives did not exhibit toxicity in the tested concentrations .
Antibacterial Activity
The antibacterial properties of 3-(7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid were evaluated against various bacterial strains. A notable study reported that certain triazolo-pyrimidine derivatives displayed good activity against Enterococcus faecium, a significant pathogen in hospital settings:
- The synthesized compounds were tested using a three-component Biginelli-like reaction method.
- Results indicated that some derivatives had narrow-spectrum antibacterial activity against multidrug-resistant strains .
Anthelmintic Activity
The anthelmintic potential of the compound was also assessed. The derivatives were tested against Rhabditis sp. and demonstrated effective inhibition of growth:
- The study highlighted that compounds with specific structural features exhibited enhanced anthelmintic activity compared to standard treatments.
- The mechanism appears to involve disruption of metabolic processes in the parasites .
Research Findings Summary Table
| Activity Type | Tested Compound | Biological Effect | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | 3-(7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | Reduced TNF-α and IFN-γ levels | Inhibition of cytokine release |
| Antibacterial | Various triazole derivatives | Effective against E. faecium | Disruption of bacterial metabolism |
| Anthelmintic | 3-(7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | Growth inhibition of Rhabditis sp. | Metabolic disruption in parasites |
Case Studies
One notable case study involved the synthesis and evaluation of several new 1,2,4-triazole derivatives containing propanoic acid moieties. The results indicated that these compounds not only exhibited low toxicity but also provided significant anti-inflammatory effects by modulating cytokine release in immune cell cultures. This opens avenues for further research into their therapeutic potential for chronic inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 3-(7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid?
The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves:
- Step 1 : Condensation of aminothiazole derivatives with carbonyl-containing reagents (e.g., ethyl 3-oxohexanoate) in dimethylformamide (DMF) under reflux .
- Step 2 : Cyclization with trifluoroacetic acid anhydride (TFAA) to form the triazolopyrimidine core .
- Step 3 : Propanoic acid side-chain introduction via nucleophilic substitution or coupling reactions, often using methanol or ethanol as solvents .
Yield optimization (e.g., 40% in related syntheses) may require adjusting reaction time, temperature, or stoichiometry .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., δ 8.83 ppm for triazole protons) and propanoic acid integration .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 296 [M+H]) validate molecular weight .
- Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm indicate carboxylic acid C=O stretching .
Q. What methods ensure purity determination?
Q. How does solubility impact experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and methanol. Pre-solubilization in DMSO is recommended for biological assays to avoid aggregation .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Optimization Strategies :
Q. How do substituent variations affect 1^11H NMR chemical shifts?
- Isopropyl Group : Methyl protons (δ 1.2–1.4 ppm) and methine protons (δ 2.8–3.1 ppm) show distinct splitting patterns .
- Propanoic Acid : Methylene protons adjacent to the carboxylic acid appear as triplets (δ 2.5–3.0 ppm) due to coupling with acidic protons .
Contradictions in reported shifts may arise from solvent effects (DMSO vs. CDCl) or pH-dependent tautomerism .
Q. What biological activities are associated with this compound?
- Antimicrobial Activity : Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus via inhibition of bacterial topoisomerases .
- Enzyme Inhibition : The triazolopyrimidine core binds to PDE10A and mTOR kinase active sites, validated by IC assays and crystallographic studies (PDB: 5EGU) .
Q. How can computational modeling guide structural optimization?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with target enzymes (e.g., BRD4 bromodomains). Focus on hydrogen bonding with propanoic acid and hydrophobic interactions with the isopropyl group .
- QSAR Models : Correlate logP values (calculated via ChemAxon) with cellular permeability to prioritize derivatives with balanced lipophilicity .
Q. What stability considerations are critical for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
